4-Hydroxy-N-methoxy-N-methylbutanamide 4-Hydroxy-N-methoxy-N-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485641
InChI: InChI=1S/C6H13NO3/c1-7(10-2)6(9)4-3-5-8/h8H,3-5H2,1-2H3
SMILES: CN(C(=O)CCCO)OC
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

4-Hydroxy-N-methoxy-N-methylbutanamide

CAS No.:

Cat. No.: VC13485641

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-N-methoxy-N-methylbutanamide -

Specification

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name 4-hydroxy-N-methoxy-N-methylbutanamide
Standard InChI InChI=1S/C6H13NO3/c1-7(10-2)6(9)4-3-5-8/h8H,3-5H2,1-2H3
Standard InChI Key AIKUJZQXDGQFOR-UHFFFAOYSA-N
SMILES CN(C(=O)CCCO)OC
Canonical SMILES CN(C(=O)CCCO)OC

Introduction

Structural and Molecular Characteristics

4-Hydroxy-N-methoxy-N-methylbutanamide (IUPAC name: 4-hydroxy-N-methoxy-N-methylbutanamide) belongs to the class of substituted amides. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol. The structure comprises:

  • A butanamide backbone (four-carbon chain with an amide group).

  • A hydroxyl (-OH) group at the fourth carbon position.

  • N-methoxy and N-methyl substituents on the amide nitrogen.

Key Structural Features:

PropertyValue/Description
Molecular FormulaC₆H₁₃NO₃
Molecular Weight147.17 g/mol
Functional GroupsAmide, hydroxyl, methoxy, methyl
Hydrogen Bond Donors2 (amide NH and hydroxyl OH)
Hydrogen Bond Acceptors3 (amide carbonyl, methoxy O, hydroxyl O)

The presence of both electron-donating (methoxy) and electron-withdrawing (amide) groups creates a polar molecule with moderate solubility in polar solvents like water and ethanol .

Synthesis and Reaction Pathways

While no direct synthesis routes for 4-hydroxy-N-methoxy-N-methylbutanamide are documented, its preparation can be inferred from analogous compounds.

Proposed Synthetic Routes

Route 1: Nucleophilic Substitution
Starting from 4-chloro-N-methoxy-N-methylbutanamide, hydroxylation via hydroxide ion substitution:
4-Cl-N-methoxy-N-methylbutanamide+NaOH4-OH-N-methoxy-N-methylbutanamide+NaCl\text{4-Cl-N-methoxy-N-methylbutanamide} + \text{NaOH} \rightarrow \text{4-OH-N-methoxy-N-methylbutanamide} + \text{NaCl}
Conditions: Aqueous or alcoholic NaOH, reflux.

Route 2: Direct Acylation
Reaction of 4-hydroxybutanoic acid with N-methoxy-N-methylamine in the presence of a coupling agent (e.g., DCC):
4-HO-C₃H₆-COOH+HN(OCH₃)(CH₃)DCC4-HO-C₃H₆-CON(OCH₃)(CH₃)\text{4-HO-C₃H₆-COOH} + \text{HN(OCH₃)(CH₃)} \xrightarrow{\text{DCC}} \text{4-HO-C₃H₆-CON(OCH₃)(CH₃)}
Conditions: Dichloromethane, room temperature, anhydrous .

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance yield and reduce reaction time for large-scale production.

  • Purification: Likely involves recrystallization or column chromatography due to polar functional groups.

Physicochemical Properties

Extrapolated from structurally similar compounds (e.g., 4-hydroxy-N-methylbutanamide ):

PropertyValue/Estimate
Melting Point~40–45°C (predicted)
Boiling Point~160–165°C @ 1 Torr (predicted)
Solubility in Water50–100 mg/mL (25°C)
logP (Partition Coeff.)-0.5 to 0.2 (indicative of polarity)

Thermal Stability: The amide bond and hydroxyl group suggest sensitivity to prolonged heating above 100°C, potentially leading to decomposition or intramolecular cyclization.

Reactivity and Functional Transformations

Substitution Reactions

The hydroxyl group at C4 can undergo typical alcohol reactions:

  • Esterification: Reaction with acetic anhydride to form 4-acetoxy derivatives.

  • Etherification: Alkylation with methyl iodide to yield 4-methoxy analogs.

Amide Group Reactivity

  • Hydrolysis: Under acidic or basic conditions, the amide bond may cleave to form 4-hydroxybutanoic acid and N-methoxy-N-methylamine.

  • Reduction: Lithium aluminum hydride (LiAlH₄) could reduce the amide to a secondary amine, though steric hindrance from N-substituents may limit reactivity.

Activity TypeMechanism Hypotheses
AntiproliferativeTubulin polymerization inhibition
AntioxidantRadical scavenging via hydroxyl group

Comparison with Structural Analogs

4-Hydroxy-N-methylbutanamide vs. 4-Hydroxy-N-methoxy-N-methylbutanamide

Property4-Hydroxy-N-methylbutanamide Target Compound
Molecular FormulaC₅H₁₁NO₂C₆H₁₃NO₃
Melting Point32–34°C~40–45°C (predicted)
Boiling Point153–158°C @ 1 Torr~160–165°C @ 1 Torr (predicted)
Key ApplicationsOrganic synthesis intermediateExpanded due to methoxy group

4-Chloro-N-methylbutanamide

  • Reactivity Difference: Chloro group offers nucleophilic substitution versatility, whereas the hydroxyl group in the target compound enables hydrogen bonding and oxidation reactions.

Challenges and Future Research

  • Synthetic Optimization: Developing cost-effective, high-yield routes for large-scale production.

  • Biological Screening: Prioritizing in vitro assays to validate theoretical activities (e.g., antiproliferative effects on cancer cell lines).

  • Computational Modeling: DFT studies to predict interaction profiles with biological targets like enzymes or receptors.

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